molecular formula C12H18N4OS B14909274 1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methylthiazol-2-yl)methyl)methanamine

1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methylthiazol-2-yl)methyl)methanamine

Cat. No.: B14909274
M. Wt: 266.37 g/mol
InChI Key: GAQHRDZSTHYHNR-UHFFFAOYSA-N
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Description

This compound is a methanamine derivative featuring a substituted pyrazole ring (5-methoxy and 1,3-dimethyl groups) linked to a 4-methylthiazole moiety via a methylene bridge. Its structure combines aromatic heterocycles (pyrazole and thiazole), which are common in bioactive molecules due to their ability to engage in hydrogen bonding and π-π interactions.

Properties

Molecular Formula

C12H18N4OS

Molecular Weight

266.37 g/mol

IUPAC Name

1-(5-methoxy-1,3-dimethylpyrazol-4-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine

InChI

InChI=1S/C12H18N4OS/c1-8-7-18-11(14-8)6-13-5-10-9(2)15-16(3)12(10)17-4/h7,13H,5-6H2,1-4H3

InChI Key

GAQHRDZSTHYHNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CNCC2=C(N(N=C2C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methylthiazol-2-yl)methyl)methanamine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Methoxy and Dimethyl Substitution: The pyrazole ring can be further functionalized by introducing methoxy and dimethyl groups using appropriate reagents and conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized separately through cyclization reactions involving thioamides and α-haloketones.

    Coupling Reaction: The final step involves coupling the pyrazole and thiazole rings via a methanamine bridge using reductive amination or similar reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methylthiazol-2-yl)methyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methylthiazol-2-yl)methyl)methanamine may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methylthiazol-2-yl)methyl)methanamine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound : 1-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-N-((4-methylthiazol-2-yl)methyl)methanamine Pyrazole + Thiazole - Pyrazole: 5-OCH₃, 1,3-CH₃
- Thiazole: 4-CH₃
~265.33* Balanced lipophilicity from methyl/methoxy groups; potential CNS permeability.
N-(4-Chlorobenzyl)-1-(pyridin-3-yl)-N-(thiazol-2-ylmethyl)methanamine Pyridine + Thiazole - Pyridine: 3-H
- Thiazole: 2-CH₂
- Benzyl: 4-Cl
343.85 Chlorine enhances electronegativity; pyridine may improve solubility.
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine Pyrazole - Pyrazole: 4-Cl, 1-CH₃
- Methanamine: N-CH₃
189.66 Chlorine increases polarity; smaller size may limit target interactions.
N-(3,5-Difluorobenzyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine Pyrazole - Pyrazole: 1,3-CH₃
- Benzyl: 3,5-F
279.30 Fluorine atoms enhance metabolic stability and binding affinity.
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-(4-methoxybenzyl)methanamine Pyrazole + Benzene - Pyrazole: 1-(CF₂H)
- Benzyl: 4-OCH₃
303.74 Difluoromethyl group improves bioavailability; methoxy enhances solubility.

*Calculated based on molecular formula (C₁₂H₁₈N₄OS).

Structural and Functional Insights

a) Pyrazole Modifications

  • The target compound’s 5-methoxy group on the pyrazole ring contrasts with chlorine in and difluoromethyl in .
  • 1,3-Dimethyl groups on the pyrazole (target compound) reduce steric hindrance compared to bulkier substituents like trifluoroethyl in , favoring easier receptor access.

b) Thiazole vs. Other Heterocycles

  • The 4-methylthiazole in the target compound differs from pyridine in or benzene in . Thiazoles contribute to hydrogen-bonding via sulfur and nitrogen atoms, often critical for enzyme inhibition (e.g., acetylcholinesterase) .

c) Methanamine Linker

  • The methylene bridge in methanamine derivatives (e.g., target compound and ) allows conformational flexibility, enabling adaptation to diverse binding sites.

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